molecular formula C26H27N3O2S B298904 (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B298904
M. Wt: 445.6 g/mol
InChI Key: YBGYWIGKLVPOKY-VYYDMKJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinone derivative that exhibits a range of bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound exerts its bioactivities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has exhibited a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has demonstrated anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in lab experiments is its broad range of bioactivities. The compound has exhibited anti-inflammatory, antimicrobial, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity. Studies have shown that the compound can induce cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one in scientific research. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another future direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's anticancer activity warrants further investigation, particularly in the development of new cancer therapies.

Synthesis Methods

The synthesis of (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isocyanide with 4-methoxybenzaldehyde, followed by the addition of 2-methylindole-3-carbaldehyde and thiosemicarbazide. The resulting product is then subjected to cyclization to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has shown potential applications in scientific research. The compound has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also shown antimicrobial activity against a range of bacterial and fungal strains. Additionally, (5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one has demonstrated anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-(4-methoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S/c1-17-22(21-10-6-7-11-23(21)27-17)16-24-25(30)29(19-8-4-3-5-9-19)26(32-24)28-18-12-14-20(31-2)15-13-18/h6-7,10-16,19,27H,3-5,8-9H2,1-2H3/b24-16-,28-26?

InChI Key

YBGYWIGKLVPOKY-VYYDMKJGSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C5CCCCC5

SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C5CCCCC5

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=NC4=CC=C(C=C4)OC)S3)C5CCCCC5

Origin of Product

United States

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